

# Application Note & Protocol: Gravimetric Determination of Nickel in Steel Alloys using Dimethylglyoxime

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Nickel dimethylglyoxime

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This document provides a detailed protocol for the quantitative determination of nickel in steel alloys by precipitation with dimethylglyoxime (DMG). This gravimetric method is a classic and reliable technique for accurately assessing the nickel content in various steel formulations.

## Principle

The gravimetric analysis of nickel in steel involves the selective precipitation of nickel ions ( $\text{Ni}^{2+}$ ) from a solution of the dissolved alloy using an alcoholic solution of dimethylglyoxime ( $\text{C}_4\text{H}_8\text{N}_2\text{O}_2$ ). The reaction is carried out in a slightly alkaline or buffered solution, resulting in the formation of a distinct, bright red precipitate of nickel dimethylglyoximate ( $\text{Ni}(\text{C}_4\text{H}_7\text{N}_2\text{O}_2)_2$ ). This precipitate is then filtered, washed, dried to a constant weight, and the percentage of nickel in the original steel sample is calculated based on the weight of the precipitate. A key advantage of using an organic precipitating agent like DMG is the formation of a complex with extremely low solubility and a high molecular mass, which enhances the accuracy of the determination.<sup>[1]</sup>

Iron, a major component of steel, can interfere with this analysis. To prevent the precipitation of iron hydroxides in the alkaline solution, tartaric or citric acid is added. These reagents form stable, soluble complexes with ferric ions ( $\text{Fe}^{3+}$ ), effectively "masking" them and keeping them in solution.<sup>[1][2]</sup> The precipitation reaction is pH-sensitive and is typically performed in a

solution buffered with ammonia or citrate to a pH range of 5 to 9.<sup>[2][3][4]</sup> If the pH is too low, the equilibrium will favor the dissolution of the **nickel dimethylglyoxime** complex.<sup>[2][3][4]</sup>

## Quantitative Data Summary

Parameter	Value/Range	Notes
Optimal pH Range	5 - 9	Formation of the red chelate is quantitative in this range. <sup>[2][3][4]</sup>
Precipitating Agent	1% (w/v) Dimethylglyoxime in 95% Ethanol	A slight excess is required, but a large excess should be avoided to prevent precipitation of the reagent itself. <sup>[1][3][4]</sup>
Masking Agent	Tartaric Acid or Citric Acid	Prevents interference from iron and other metals by forming soluble complexes. <sup>[1][2]</sup>
Precipitation Temperature	60 - 80 °C	The solution is heated before the addition of the precipitating agent. <sup>[1][4]</sup>
Digestion Time	20 - 30 minutes on a water bath, followed by cooling for about an hour	Allows for the formation of a more easily filterable precipitate. <sup>[1]</sup>
Drying Temperature	~110 °C	The precipitate is dried to a constant weight in an oven. <sup>[4][5]</sup>
Gravimetric Factor	0.2032	(Molecular Weight of Ni) / (Molecular Weight of Ni(C <sub>4</sub> H <sub>7</sub> N <sub>2</sub> O <sub>2</sub> ) <sub>2</sub> )

## Experimental Protocol

This protocol outlines the step-by-step procedure for the gravimetric determination of nickel in a steel alloy sample.

### 3.1. Reagents and Materials

- Concentrated Nitric Acid ( $\text{HNO}_3$ )
- Concentrated Hydrochloric Acid ( $\text{HCl}$ )
- Tartaric Acid (20% w/v solution) or Citric Acid
- 1% (w/v) Dimethylglyoxime in 95% Ethanol[1]
- Dilute Ammonia Solution (e.g., 6 M)[1]
- Deionized Water
- Sintered Glass Crucibles (Gooch crucibles)
- Beakers (400 mL)
- Watch Glasses
- Hot Plate
- Drying Oven
- Analytical Balance
- pH indicator paper

### 3.2. Procedure

- Sample Dissolution:
  - Accurately weigh approximately 1 gram of the steel alloy sample and transfer it to a 400 mL beaker.
  - In a fume hood, carefully add 20 mL of concentrated nitric acid and gently heat the mixture to dissolve the sample.[6]

- If the sample does not dissolve completely, add a small amount of concentrated hydrochloric acid and continue heating.
- Once the sample is dissolved, boil the solution to expel any oxides of nitrogen.
- Interference Masking:
  - Dilute the solution to approximately 150 mL with deionized water.
  - Add 60 mL of 20% tartaric acid solution to the beaker.<sup>[2]</sup> This will keep the iron in solution.
  - Heat the solution to near boiling.<sup>[2]</sup>
- pH Adjustment:
  - Slowly add dilute ammonia solution while stirring until the solution is slightly alkaline.<sup>[1][2]</sup> The solution should have a distinct smell of ammonia.
  - If a precipitate forms upon the addition of ammonia, it indicates that an insufficient amount of tartaric acid was added. In this case, acidify the solution with hydrochloric acid, add more tartaric acid, and then re-neutralize with ammonia.<sup>[2]</sup>
- Precipitation:
  - Heat the solution to 60 - 80 °C.<sup>[1][4]</sup>
  - Slowly add 20-25 mL of the 1% alcoholic dimethylglyoxime solution while stirring continuously.<sup>[1]</sup> A bright red precipitate of nickel dimethylglyoximate will form.
  - Add a slight excess of dilute ammonia solution dropwise to ensure the solution is slightly ammoniacal.<sup>[1]</sup>
- Digestion of the Precipitate:
  - Place the beaker on a water bath and heat for 20-30 minutes.<sup>[1]</sup>
  - Allow the beaker to cool to room temperature for about one hour to ensure complete precipitation.<sup>[1]</sup>

- Filtration and Washing:
  - Weigh a clean, dry sintered glass crucible to a constant weight.
  - Filter the solution through the pre-weighed crucible.
  - Wash the precipitate with cold deionized water containing a few drops of ammonia until the washings are free of chloride ions (test with acidic silver nitrate solution).[2]
- Drying and Weighing:
  - Place the crucible containing the precipitate in a drying oven at approximately 110 °C for at least one hour.[4]
  - Transfer the crucible to a desiccator to cool to room temperature.
  - Weigh the crucible and precipitate.
  - Repeat the drying, cooling, and weighing steps until a constant weight is achieved (successive weighings should agree within  $\pm 0.0004$  g).[4]

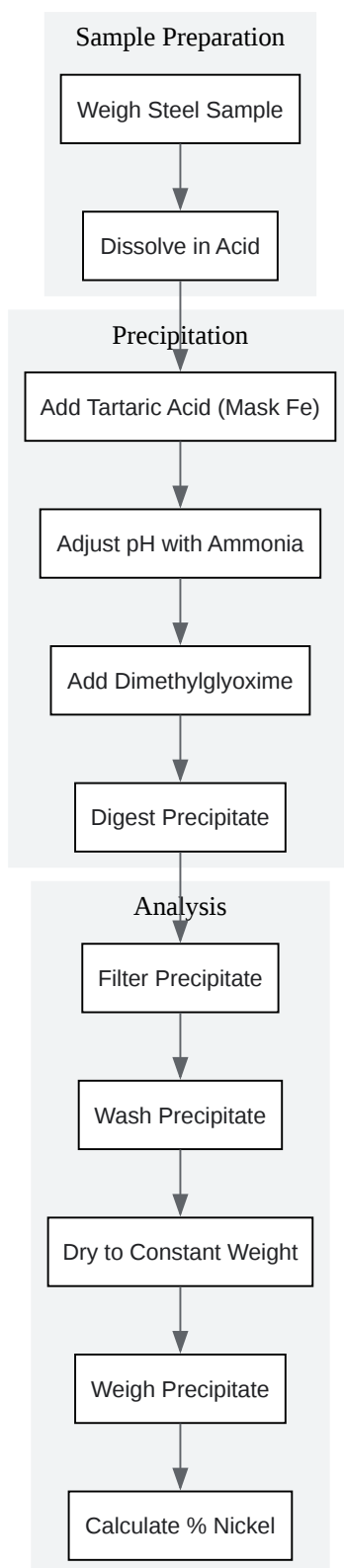
### 3.3. Calculation

The percentage of nickel in the steel sample can be calculated using the following formula:

$$\% \text{ Nickel} = [(\text{Weight of Precipitate (g)} \times \text{Gravimetric Factor}) / \text{Weight of Sample (g)}] \times 100$$

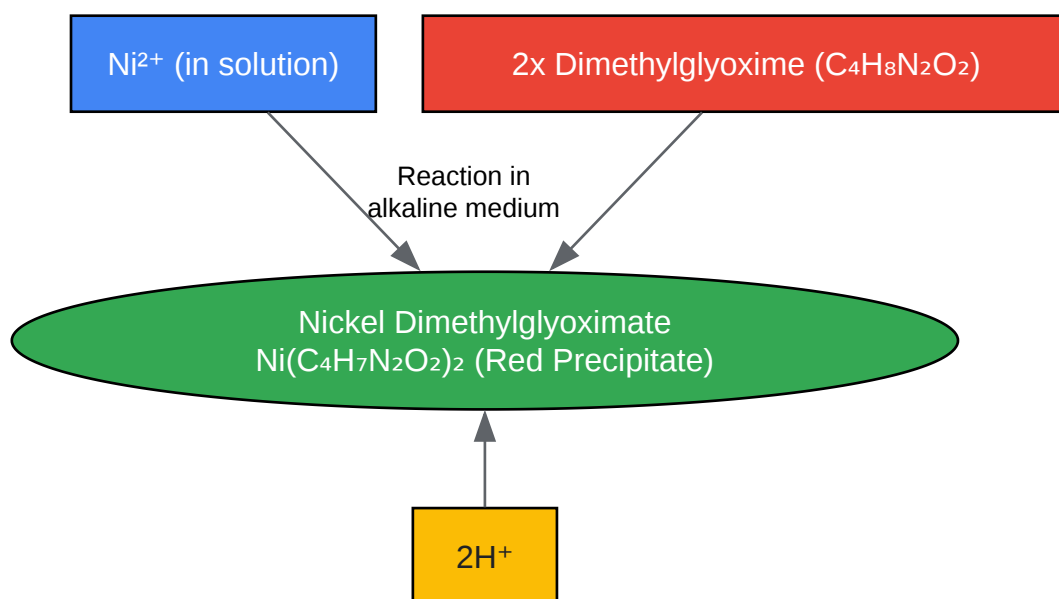
Where the Gravimetric Factor for Ni in  $\text{Ni}(\text{C}_4\text{H}_7\text{N}_2\text{O}_2)_2$  is 0.2032.

## Visualizations



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Caption: Experimental workflow for the gravimetric determination of nickel.



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Caption: Chemical reaction for the precipitation of nickel with dimethylglyoxime.

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